N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide
Description
N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a heterocyclic compound featuring an isonicotinamide backbone substituted with a furan-2-ylmethyl group at the amide nitrogen and a tetrahydrothiophen-3-yloxy moiety at the 2-position of the pyridine ring. This structure combines aromatic (furan) and saturated sulfur-containing (tetrahydrothiophene) heterocycles, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-15(17-9-12-2-1-6-19-12)11-3-5-16-14(8-11)20-13-4-7-21-10-13/h1-3,5-6,8,13H,4,7,9-10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMBWNKNHXFVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H16N2O3S
- Molecular Weight : 304.36 g/mol
- CAS Number : 2034239-09-1
- Purity : Typically 95% .
This compound exhibits biological activity primarily through its interaction with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in critical pathways, particularly those related to inflammation and microbial resistance.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, the presence of the furan and tetrahydrothiophene moieties is crucial for its interaction with biological targets. Research indicates that alterations in these groups can enhance or diminish activity, emphasizing the importance of specific functional groups in drug design .
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For example, derivatives of similar structures have shown significant inhibitory effects against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This property is particularly relevant for developing treatments for chronic inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value of approximately 10 μM, indicating potent antimicrobial properties compared to standard antibiotics .
Study 2: Anti-inflammatory Activity
In a model of acute inflammation induced by lipopolysaccharide (LPS), the compound significantly reduced levels of TNF-alpha and IL-6 in treated macrophages. This suggests its potential utility in managing inflammatory responses in various diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | Escherichia coli | 12 | |
| Anti-inflammatory | Macrophages | 15 |
Table 2: Structure-Activity Relationship Insights
Scientific Research Applications
Chemical Overview
Molecular Formula : C15H16N2O3S
Molecular Weight : 304.36 g/mol
CAS Number : 2034239-09-1
Purity : Typically around 95%
The compound features a furan ring and a tetrahydrothiophene moiety, which are known for their diverse biological activities. The presence of the isonicotinamide structure contributes to its potential pharmacological properties.
Biological Activities
Research indicates that N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide exhibits several promising biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- Similar compounds have demonstrated activity against a range of bacterial strains, suggesting that this compound may also possess antimicrobial effects, potentially disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have investigated the biological activity and therapeutic potential of this compound:
- Anticancer Studies :
-
Antimicrobial Testing :
- Research on structurally related compounds has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar effects.
- Inflammation Models :
Summary Table of Biological Activities
Comparison with Similar Compounds
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : Contains a tetrahydrofuran ring fused with a cyclopropane carboxamide group and a 3-chlorophenyl substituent.
- Key Differences : Unlike the target compound, cyprofuram lacks the isonicotinamide core and sulfur in its heterocycle (tetrahydrofuran vs. tetrahydrothiophen). The tetrahydrothiophen-3-yloxy group in the target compound may enhance lipophilicity and metabolic stability due to sulfur’s larger atomic radius and lower electronegativity compared to oxygen .
- Application : Cyprofuram is a systemic fungicide targeting Phytophthora spp., suggesting that the target compound’s sulfur-containing moiety could influence antifungal activity or selectivity .
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Features a benzamide backbone with trifluoromethyl and isopropoxy-phenyl groups.
- The furan-2-ylmethyl group may introduce π-π stacking interactions distinct from flutolanil’s trifluoromethyl group .
- Application : Flutolanil inhibits succinate dehydrogenase in fungi, implying that the target compound’s isonicotinamide core could interact with similar enzymatic sites if modified appropriately .
Furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran)
- Structure : Combines tetrahydrofuran, nitroaromatic, and trifluoromethyl-chlorophenyl groups.
- Key Differences : The target compound lacks nitro and chloro-trifluoromethyl substituents but includes a sulfur atom in its tetrahydrothiophen ring. This substitution might reduce oxidative degradation compared to furyloxyfen’s oxygen-rich structure .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Cyprofuram | Flutolanil |
|---|---|---|---|
| Core Structure | Isonicotinamide | Cyclopropane carboxamide | Benzamide |
| Heterocycle | Tetrahydrothiophen (S-containing) | Tetrahydrofuran (O-containing) | None |
| Aromatic Substituent | Furan-2-ylmethyl | 3-Chlorophenyl | 3-Isopropoxy-phenyl |
| Lipophilicity (Predicted) | High (due to S and furan) | Moderate | High (CF₃ group) |
| Potential Applications | Antifungal/Herbicidal (hypothesized) | Fungicide | Fungicide |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of N-(furan-2-ylmethyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide?
- Methodological Answer : Multi-step synthesis is typically required, with careful control of reaction conditions. Polar solvents (e.g., DMF or acetonitrile) enhance intermediate solubility and reaction rates. Catalysts such as palladium complexes or organocatalysts may improve coupling efficiency. Purification via column chromatography or recrystallization is critical for high purity (>95%). Monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positioning, particularly the furan and tetrahydrothiophen moieties.
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm, C-O-C at ~1250 cm).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
Cross-reference X-ray crystallography data if single crystals are obtainable .
Q. How should researchers design preliminary biological activity screens for this compound?
- Methodological Answer : Start with in vitro assays targeting enzymes or receptors related to nicotinamide pathways (e.g., NAD+ metabolism). Use cell viability assays (MTT or resazurin) for anticancer potential. For antimicrobial activity, employ broth microdilution against Gram-positive/negative bacteria and fungi. Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria) .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reaction pathway predictions for this compound?
- Methodological Answer :
- DFT Calculations : Model transition states to predict regioselectivity in heterocyclic substitutions.
- Molecular Dynamics : Simulate solvent effects on reaction intermediates.
- Docking Studies : Predict binding affinities to biological targets (e.g., tubulin for anticancer activity).
Validate computational results with experimental kinetic data (e.g., Arrhenius plots for activation energy) .
Q. What experimental approaches address discrepancies in reported solubility and stability data?
- Methodological Answer :
- Solvent Polarity Screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10).
- Accelerated Stability Studies : Use HPLC to monitor degradation under heat (40–60°C) and UV light.
- HPLC-MS/MS : Identify degradation products and quantify stability thresholds.
Correlate findings with Hansen solubility parameters and logP values .
Q. What mechanistic insights are critical for interpreting contradictory biological activity data?
- Methodological Answer :
- Target Engagement Assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding kinetics to proposed targets (e.g., kinases, DNA topoisomerases).
- Metabolomic Profiling : Track cellular metabolite changes via LC-MS to identify affected pathways.
- CRISPR-Cas9 Knockout Models : Validate target specificity in genetically modified cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
